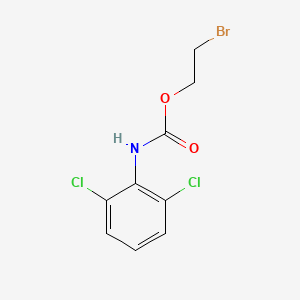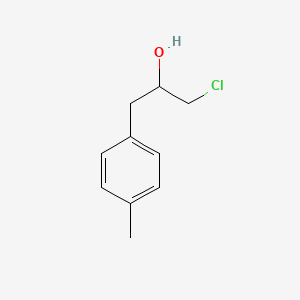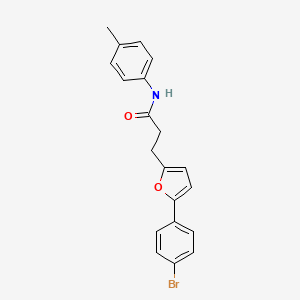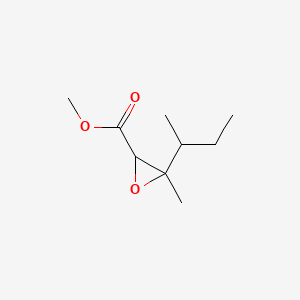![molecular formula C15H22O3 B11958169 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate CAS No. 5349-86-0](/img/structure/B11958169.png)
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical behavior and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate typically involves the reaction of 4-(2-Methylbutan-2-yl)phenol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-70°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Phenoxy acids
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy compounds
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate
- Ethyl 2-[4-(2-methylbutan-2-yl)phenoxy]acetate
Uniqueness
2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
5349-86-0 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-15(3,4)13-6-8-14(9-7-13)18-11-10-17-12(2)16/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
ICMMKRCNCRTGKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)


